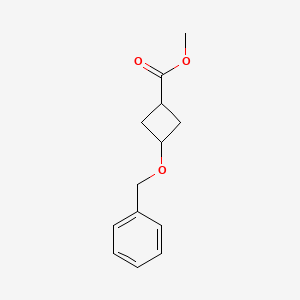

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSCRJLYEZUUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965355, DTXSID101218003 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-93-7, 84182-50-3 | |

| Record name | Methyl 3-(benzyloxy)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(benzyloxy)cyclobutanecarboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in modern medicinal chemistry. Its rigid, three-dimensional scaffold offers a unique tool for medicinal chemists to constrain the conformation of flexible molecules, thereby enhancing binding affinity to biological targets and improving pharmacokinetic properties. Methyl 3-(benzyloxy)cyclobutanecarboxylate is a versatile building block that incorporates this valuable cyclobutane core, along with strategically placed functional groups that allow for diverse synthetic manipulations. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on providing actionable insights for researchers in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Profile

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4934-98-9 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Boiling Point | 137-145 °C at 0.1 Torr | [1] |

| Density (Predicted) | 1.11±0.1 g/cm³ | [1] |

| Storage | 2-8 °C, dry environment |

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily accessible, the expected spectroscopic signatures can be inferred from the analysis of its functional groups and related structures.

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the cyclobutane ring protons. Key signals would include a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm, multiplets for the cyclobutane ring protons between 2.0 and 3.0 ppm, a multiplet for the benzylic proton (O-CH-Ar) around 4.5 ppm, and signals for the aromatic protons of the benzyl group in the 7.2-7.4 ppm range.

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl signal for the ester at ~175 ppm, signals for the aromatic carbons between ~127-138 ppm, a signal for the benzylic carbon at ~70 ppm, a signal for the methoxy carbon at ~52 ppm, and signals for the cyclobutane ring carbons in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group around 1730 cm⁻¹. Other characteristic peaks would include C-H stretches from the aromatic and aliphatic portions of the molecule, and a prominent C-O stretch from the benzyl ether. General characteristic absorption ranges for cyclobutane derivatives have been identified, which can aid in the interpretation of the spectrum.[2]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 220. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and cleavage of the cyclobutane ring.

Synthesis and Manufacturing

The primary synthetic route to this compound is documented in the Collection of Czechoslovak Chemical Communications (1982, vol. 47, #9, p. 2440-2447). While the full text of this seminal work is not widely available, the synthetic pathway can be reconstructed from related literature and chemical database information. The synthesis typically starts from a precursor like 3-hydroxycyclobutanecarboxylic acid or its methyl ester.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and based on standard Williamson ether synthesis procedures. Researchers should consult the primary literature for validated experimental conditions.

-

Preparation: To a solution of methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three principal functional groups: the methyl ester, the benzyl ether, and the cyclobutane ring.

Reactions of the Methyl Ester

The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is a common transformation, typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. The reaction is irreversible and yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid.

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: This reaction is typically performed by heating the ester in the presence of a dilute strong acid, such as sulfuric or hydrochloric acid, in an excess of water. This is a reversible process.

The resulting carboxylic acid can be further functionalized, for example, by conversion to an acid chloride or by direct coupling with amines to form amides.

Reactions of the Benzyl Ether

The benzyl ether serves as a robust protecting group for the hydroxyl functionality. It is stable to a wide range of reaction conditions but can be selectively cleaved when desired.

-

Hydrogenolysis: The most common method for deprotection of a benzyl ether is catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is mild and often high-yielding, producing the deprotected alcohol and toluene as a byproduct.

Caption: Cleavage of the benzyl ether by hydrogenolysis.

-

Oxidative Cleavage: In cases where other functional groups in the molecule are sensitive to hydrogenation, oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for this purpose.

Reactions of the Cyclobutane Ring

The cyclobutane ring is significantly more stable than its three-membered counterpart, cyclopropane. However, under certain conditions, ring-opening reactions can occur.

-

Hydrogenation: Under forcing conditions with catalysts like nickel or platinum, the cyclobutane ring can be hydrogenated to an open-chain alkane. However, this is generally more difficult than the hydrogenation of cyclopropanes.

-

Ring-Opening Metathesis: While not a simple ring-opening, the cyclobutane motif can participate in more complex transition-metal-catalyzed reactions, especially if unsaturation is introduced into the ring.

The inherent strain of the cyclobutane ring also influences the reactivity of the attached functional groups. For instance, the stereochemistry of the substituents (cis or trans) will dictate the approach of reagents and can be used to control the stereochemical outcome of subsequent reactions.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Scaffold for Bioactive Molecules: The 1,3-disubstituted cyclobutane core is a recognized bioisostere for aromatic rings. Replacing a phenyl ring with a cyclobutane can improve solubility, reduce metabolic liability, and provide a more favorable three-dimensional vector for substituents to interact with a biological target.

-

Introduction of Conformational Rigidity: Incorporating the cyclobutane ring into a flexible aliphatic chain can significantly reduce the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in increased potency.

-

Synthesis of Novel Building Blocks: Through sequential or orthogonal manipulation of the ester and ether functionalities, this compound can be converted into a variety of other useful cyclobutane building blocks, such as amino acids, aldehydes, and diols, with defined stereochemistry.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its unique combination of a conformationally rigid cyclobutane core and versatile functional groups makes it a valuable tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the design and synthesis of novel bioactive compounds and advanced materials.

References

-

Alonso, J., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(23), 1955-1965. [Link]

-

Katon, J. E., & Feairheller, W. R., Jr. (1967). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

Sources

The Strategic Role of Methyl 3-(benzyloxy)cyclobutanecarboxylate in Advancing Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the carbocyclic entities that have garnered significant attention is the cyclobutane ring, a strained four-membered aliphatic system that offers a unique combination of conformational rigidity and three-dimensional character. Methyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 4934-98-9), a key intermediate, has emerged as a valuable building block for the introduction of this motif into complex bioactive molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and strategic applications of this versatile compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Profile

This compound is a colorless to light yellow liquid, characterized by the chemical formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol .[1] Its structure features a cyclobutane ring substituted with a methyl ester and a benzyloxy group, the latter serving as a convenient protecting group for a hydroxyl functionality that can be unmasked in later synthetic steps.

| Property | Value | Reference |

| CAS Number | 4934-98-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |

| Molecular Weight | 220.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 137-145 °C (at 0.1 Torr) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2] |

| SMILES | COC(=O)C1CC(C1)OCC2=CC=CC=C2 | [1] |

| Storage Conditions | 2-8°C, dry environment | [1] |

The puckered conformation of the cyclobutane ring in this molecule imparts a defined spatial arrangement to the substituents, a feature that can be exploited to enhance binding affinity and selectivity for biological targets.[3]

Strategic Synthesis: A Gateway to the Cyclobutane Scaffold

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 3-(benzyloxy)cyclobutanecarboxylic acid. This reaction is typically carried out in the presence of an acid catalyst in methanol, which serves as both the solvent and the reactant.

Protocol: Fischer-Speier Esterification of 3-(benzyloxy)cyclobutanecarboxylic acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind the experimental choices lies in driving the equilibrium of the esterification reaction towards the product.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

3-(benzyloxy)cyclobutanecarboxylic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(benzyloxy)cyclobutanecarboxylic acid and a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution. The use of a strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Progression: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. Driving the reaction with an excess of methanol shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

This self-validating protocol includes a neutralization step to remove the acid catalyst and a chromatographic purification to ensure the high purity of the final product, which is crucial for its subsequent use in multi-step syntheses.

Applications in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive surrogate for other cyclic and acyclic moieties in drug candidates. Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and better selectivity for the target protein.[3] this compound serves as a key precursor for introducing the 3-hydroxycyclobutane-1-carboxylate fragment, a motif found in several developmental and approved drugs.

Case Study: A Building Block for Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. Consequently, the development of selective JAK inhibitors is an area of intense research. The cyclobutane scaffold has been successfully incorporated into JAK inhibitors to modulate their potency and selectivity.

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the readily available literature, its structural motif is highly relevant. For instance, the core of certain JAK inhibitors features a substituted cyclobutane ring. The synthesis of these complex molecules often involves the use of cyclobutane building blocks that are structurally analogous to this compound. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized, or the ester can be hydrolyzed to the carboxylic acid for amide coupling reactions.

dot

Caption: Inhibition of the JAK-STAT signaling pathway.

Future Outlook and Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure and versatile reactivity provide a reliable entry point to the coveted cyclobutane scaffold. As the demand for drugs with improved pharmacological profiles continues to grow, the importance of unique and rigid building blocks like this will undoubtedly increase. The ability to precisely control the three-dimensional architecture of a drug molecule is a key determinant of its success, and this compound offers a valuable opportunity to achieve this control. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of functionalized cyclobutane derivatives, further expanding the chemical space available for drug discovery.

References

- LUMS. (n.d.). New Arrival this compound Next Gen.

- ChemicalBook. (2025). This compound | 4934-98-9.

- MOLBASE. (n.d.). C13H16O3 - Molecular Formula.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Willems, T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 53-65. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(benzyloxy)cyclobutanecarboxylate

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of Methyl 3-(benzyloxy)cyclobutanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction

This compound (CAS No: 4934-98-9) is a fine chemical intermediate with potential applications in organic synthesis and pharmaceutical research. Its molecular structure, consisting of a cyclobutane ring, a methyl ester, and a benzyloxy group, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its use in further synthetic transformations and biological assays. This guide will walk through the expected spectroscopic data and their interpretation, providing a virtual roadmap for the characterization of this molecule.

The molecular formula of this compound is C₁₃H₁₆O₃, with a molecular weight of 220.27 g/mol .[1][2] The structural integrity and isomeric purity, particularly the cis/trans relationship between the substituents on the cyclobutane ring, are critical quality attributes that can be determined using the methods described herein.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methoxy, and cyclobutane protons. The exact chemical shifts and coupling patterns will depend on the cis/trans stereochemistry.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |

| Benzylic (OCH₂) | ~4.50 | Singlet | 2H |

| Methoxy (OCH₃) | ~3.70 | Singlet | 3H |

| Cyclobutane CH-O | ~4.10 | Multiplet | 1H |

| Cyclobutane CH-CO | ~2.90 | Multiplet | 1H |

| Cyclobutane CH₂ | 2.00 - 2.50 | Multiplet | 4H |

Interpretation:

-

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (7.25-7.40 ppm).

-

The two benzylic protons are chemically equivalent and should appear as a sharp singlet around 4.50 ppm.

-

The three protons of the methyl ester group will also give a singlet at approximately 3.70 ppm.

-

The protons on the cyclobutane ring will show complex splitting patterns due to geminal and vicinal coupling. The methine proton attached to the oxygen-bearing carbon will be the most downfield of the aliphatic signals, while the methine proton adjacent to the ester will also be shifted downfield. The relative stereochemistry will significantly influence the coupling constants between these protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic (ipso-C) | ~138 |

| Aromatic (ortho, meta, para-C) | 127 - 129 |

| Benzylic (OCH₂) | ~70 |

| Cyclobutane CH-O | ~75 |

| Methoxy (OCH₃) | ~52 |

| Cyclobutane CH-CO | ~40 |

| Cyclobutane CH₂ | 25 - 35 |

Interpretation:

-

The carbonyl carbon of the ester will be the most downfield signal, appearing around 175 ppm.

-

The aromatic carbons will resonate in the 127-138 ppm range.

-

The carbons attached to oxygen (benzylic CH₂, cyclobutane CH-O, and methoxy OCH₃) will appear in the 50-75 ppm region.

-

The remaining aliphatic carbons of the cyclobutane ring will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1735 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (ester) | 1300 - 1000 | Strong |

| C-O stretch (ether) | ~1100 | Strong |

Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

The aliphatic C-H stretching vibrations of the cyclobutane and methyl groups will appear just below 3000 cm⁻¹.

-

Strong C-O stretching bands for the ester and ether linkages will be observed in the fingerprint region (1300-1000 cm⁻¹).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (under EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 220.27. Therefore, a peak at m/z = 220 should be observed.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃) would result in a fragment at m/z = 189.

-

Loss of the carbomethoxy group (-COOCH₃) would lead to a fragment at m/z = 161.

-

Cleavage of the benzyl group would produce a prominent peak at m/z = 91 (the tropylium ion), which is a characteristic fragment for compounds containing a benzyl moiety.

-

Loss of the benzyloxy group (-OCH₂C₆H₅) would result in a fragment at m/z = 113.

-

Sources

- 1. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 2. This compound | 4934-98-9 [chemicalbook.com]

- 3. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Deployment of Methyl 3-(benzyloxy)cyclobutanecarboxylate in Modern Organic Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane motif has emerged as a privileged scaffold, transitioning from a synthetic curiosity to a cornerstone in the design of sophisticated therapeutic agents.[1][2][3] Unlike its more flexible cycloalkane counterparts, the inherent ring strain of the cyclobutane core imparts a rigid, puckered conformation.[4] This three-dimensional feature offers medicinal chemists a powerful tool to enforce specific spatial arrangements of pharmacophoric elements, thereby enhancing binding affinity, selectivity, and metabolic stability of drug candidates.[5] The strategic incorporation of this strained ring system has been instrumental in the development of marketed drugs and numerous clinical candidates, underscoring its significance in modern medicinal chemistry.

This technical guide delves into the utility of a particularly versatile building block: Methyl 3-(benzyloxy)cyclobutanecarboxylate . We will explore its synthesis, key reactions, and strategic applications, providing a comprehensive resource for researchers aiming to leverage the unique attributes of the 3-oxy-substituted cyclobutane framework in their synthetic endeavors.

Physicochemical Properties and Structural Features

This compound is a colorless to light yellow liquid, commercially available as a mixture of cis and trans isomers. The presence of the benzyloxy and methyl ester functionalities provides two orthogonal handles for subsequent synthetic manipulations, making it a highly adaptable intermediate.

| Property | Value | Reference |

| CAS Number | 4934-98-9 | [6] |

| Molecular Formula | C₁₃H₁₆O₃ | [6] |

| Molecular Weight | 220.26 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Purity | ≥97% (typical) | [6] |

The key structural feature of this molecule is the 1,3-disubstituted cyclobutane ring. The benzyloxy group serves as a protected hydroxyl functionality, which can be readily unmasked under various conditions. The methyl ester provides a convenient precursor to the corresponding carboxylic acid, amide, or can be reduced to a primary alcohol. The stereochemical relationship between these two substituents (cis or trans) plays a crucial role in directing the overall shape of the molecule and influencing its biological activity in a larger molecular context.

Synthesis of this compound: A Practical Approach

A robust and scalable synthesis of this compound is paramount for its widespread application. A common and efficient strategy commences with the commercially available methyl 3-oxocyclobutanecarboxylate. This approach involves a two-step sequence: stereoselective reduction of the ketone followed by benzylation of the resulting alcohol.

Step 1: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

The reduction of the ketone in methyl 3-oxocyclobutanecarboxylate can be achieved using various reducing agents. For many applications, the cis-isomer of the final product is desired, which can be obtained through a stereoselective reduction that favors the formation of the cis-3-hydroxycyclobutanecarboxylate. Sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures is a commonly employed and effective method for this transformation.

Experimental Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

-

Materials:

-

Methyl 3-oxocyclobutanecarboxylate

-

Anhydrous Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous ethanol (0.3 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cis-methyl 3-hydroxycyclobutanecarboxylate as a colorless oil. The product can be used in the next step without further purification.

-

-

Rationale: The use of a sterically undemanding reducing agent like sodium borohydride at low temperature generally favors the approach of the hydride from the less hindered face of the carbonyl, leading to the formation of the cis-alcohol as the major product.

Step 2: Benzylation of cis-Methyl 3-hydroxycyclobutanecarboxylate

The protection of the newly formed hydroxyl group as a benzyl ether is a standard and reliable transformation. The Williamson ether synthesis, employing a strong base and benzyl bromide, is a common method.

Experimental Protocol: Synthesis of cis-Methyl 3-(benzyloxy)cyclobutanecarboxylate

-

Materials:

-

cis-Methyl 3-hydroxycyclobutanecarboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield cis-methyl 3-(benzyloxy)cyclobutanecarboxylate as a colorless oil.

-

-

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. This alkoxide then undergoes an Sₙ2 reaction with benzyl bromide to form the benzyl ether. The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture.

Synthetic Utility and Key Transformations

This compound is a versatile building block due to the presence of two key functional groups that can be manipulated independently or in concert.

Deprotection of the Benzyl Ether

The benzyl ether can be readily cleaved to reveal the free hydroxyl group, which can then be used for further functionalization. The most common method for benzyl ether deprotection is catalytic hydrogenolysis.

Caption: Hydrolysis of the methyl ester.

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides, a common functional group in biologically active molecules.

Reduction of the Methyl Ester

The methyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to 1,3-disubstituted cyclobutane diols.

Applications in the Synthesis of Bioactive Molecules

The rigid cyclobutane core of this compound, combined with its versatile functional groups, makes it an attractive starting material for the synthesis of a variety of biologically active molecules, particularly in the fields of antiviral and anticancer research.

Synthesis of Cyclobutane Nucleoside Analogues

One of the most significant applications of this building block is in the synthesis of cyclobutane-containing nucleoside analogues. These compounds are designed to mimic natural nucleosides and can act as inhibitors of viral polymerases or other enzymes involved in viral replication. [4][8][9][10]The synthesis of these analogues often involves the conversion of the methyl ester to a hydroxymethyl group, followed by coupling with a nucleobase. The benzyloxy group can be carried through several synthetic steps and deprotected at a later stage.

The general synthetic strategy is outlined below:

Caption: General workflow for the synthesis of cyclobutane nucleoside analogues.

This approach has been successfully employed to synthesize analogues of various nucleosides, which have shown promising activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). [8]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its rigid cyclobutane core provides a unique three-dimensional scaffold that is increasingly being exploited in the design of novel therapeutic agents. The orthogonal protecting and functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic use of building blocks like this compound is expected to play an increasingly important role in the future of medicinal chemistry.

References

-

Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. [Link]

-

Al-Masoudi, N. A. (2010). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Bibliothèque et Archives Canada. [Link]

-

Gayo, D. (2015). Synthesis of Novel Cyclobutane Nucleoside Analogues. YorkSpace. [Link]

-

Zemlicka, J. (2002). Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus. Antiviral Chemistry and Chemotherapy, 13(4), 251-262. [Link]

-

Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(4), 3563-3571. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl Cyclobutanecarboxylate: A Versatile Organic Synthesis Intermediate. [Link]

-

Wang, Q., & Chen, Y. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Organic & Biomolecular Chemistry, 20(1), 16-30. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Chen, J., et al. (2012). Enabling Wittig reaction on site-specific protein modification. Chemical Communications, 48(84), 10431-10433. [Link]

-

Hovhannisyan, A. A., et al. (2023). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 6(10), 223-236. [Link]

-

Kumar, R., et al. (2022). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 27(2), 459. [Link]

-

ResearchGate. (n.d.). Representative cyclobutane-containing bioactive molecules. [Link]

-

El Gueddari, F., & Al-Soud, Y. A. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 15(4), 276-286. [Link]

-

Beyond Benign. (n.d.). Wittig Reaction. [Link]

-

Angel, S. A., & Leung, S. H. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(4), 101-104. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2413-2424. [Link]

- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

-

Burugupalli, S., et al. (2015). Investigation of benzoyloximes as benzoylating reagents: Benzoyl-Oxyma as a selective benzoylating reagent. Organic & Biomolecular Chemistry, 13(15), 4437-4445. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. rroij.com [rroij.com]

- 10. Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Methyl 3-(benzyloxy)cyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the planar landscapes of traditional aromatic scaffolds. The strategic incorporation of saturated, three-dimensional motifs has emerged as a powerful approach to unlock new chemical space and address the complexities of biological targets. Among these, the cyclobutane ring, a strained yet remarkably stable carbocycle, offers a unique geometric profile that can profoundly influence a molecule's biological activity. This technical guide delves into the applications of a particularly valuable, yet underexplored, building block: Methyl 3-(benzyloxy)cyclobutanecarboxylate . We will explore its synthesis, chemical versatility, and its role as a linchpin in the construction of innovative therapeutic agents, with a particular focus on its application in the development of a novel platinum-based anticancer agent.

The Cyclobutane Scaffold: A Gem in the Medicinal Chemist's Toolbox

The cyclobutane ring is far more than a simple cyclic alkane. Its inherent ring strain results in a distinct, puckered conformation, providing a rigid scaffold that can pre-organize appended pharmacophoric elements in a precise three-dimensional arrangement.[1][2] This conformational rigidity can lead to a number of advantages in drug design:

-

Enhanced Potency and Selectivity: By locking a molecule into its bioactive conformation, the entropic penalty upon binding to a biological target is minimized, potentially leading to a significant increase in binding affinity and, consequently, potency.[2]

-

Improved Physicochemical Properties: The introduction of sp³-rich cyclobutane moieties can disrupt planarity, which has been correlated with improved solubility and reduced melting points, key attributes for favorable pharmacokinetics.[1]

-

Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to an extended half-life and improved metabolic stability.[3]

-

Bioisosteric Replacement: The cyclobutane scaffold can serve as a non-planar bioisostere for aromatic rings, offering a means to escape the "flatland" of traditional drug molecules and explore novel interactions with protein binding pockets.[3]

These advantageous properties have led to the incorporation of the cyclobutane motif in a number of approved drugs and clinical candidates, including the antiviral agent boceprevir and the androgen receptor antagonist apalutamide.[2]

Synthesis of the Key Building Block: this compound

The utility of any building block is intrinsically linked to its accessibility. While the synthesis of substituted cyclobutanes has historically been challenging, modern synthetic methodologies have made these scaffolds more readily available.[4] A plausible and efficient synthetic route to this compound commences with the commercially available 3-(benzyloxy)-1-cyclobutanone.

A key transformation in this synthesis is the conversion of the ketone to the corresponding carboxylate. This can be achieved through a variety of methods, including the haloform reaction followed by esterification, or through a multi-step sequence involving olefination and subsequent oxidative cleavage. A more direct approach involves the formation of a cyanohydrin followed by hydrolysis and esterification.

Below is a representative workflow for the synthesis of this compound:

Experimental Protocol: Synthesis of this compound

-

Cyanohydrin Formation: To a stirred solution of 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (1.2 eq) and a catalytic amount of a Lewis acid (e.g., zinc iodide). Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC analysis.

-

Work-up and Isolation of Cyanohydrin: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin.

-

Hydrolysis to the Carboxylic Acid: Treat the crude cyanohydrin with an acidic aqueous solution (e.g., 4M HCl) and heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Esterification: After cooling to room temperature, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until esterification is complete.

-

Purification: After cooling, neutralize the reaction mixture and remove the methanol under reduced pressure. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Sources

- 1. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

The Emergence of a Versatile Building Block: A Technical Guide to the Discovery and History of Methyl 3-(benzyloxy)cyclobutanecarboxylate

For Immediate Release

A deep dive into the origins, synthesis, and evolving significance of Methyl 3-(benzyloxy)cyclobutanecarboxylate, a key intermediate in modern medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development.

The landscape of modern drug discovery is increasingly reliant on the architectural diversity of molecular scaffolds. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1] This technical guide focuses on a pivotal, yet often overlooked, building block: This compound . We will explore its discovery, chronicle its synthetic evolution, and illuminate its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

A Historical Perspective: The Rise of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable motif in medicinal chemistry over the past few decades.[2] Its rigid, puckered conformation offers a strategic advantage in drug design, allowing for the precise spatial orientation of pharmacophoric groups. This conformational locking can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The incorporation of cyclobutane derivatives in drug candidates has been linked to increased metabolic stability and the ability to serve as non-classical bioisosteres for other cyclic systems.[1] It is within this context of a growing appreciation for strained ring systems that the utility of functionalized cyclobutanes like this compound came to be recognized.

The Synthesis of this compound: A Tale of Two Key Transformations

While the exact first synthesis of this compound is not prominently documented in a single seminal publication, its preparation has been described in the scientific literature, notably in the context of synthesizing intermediates for drug discovery programs. A Ph.D. dissertation from 2006 provides a clear and representative synthetic protocol, which relies on two fundamental organic transformations: esterification and etherification.[3]

The logical flow of the synthesis begins with the commercially available precursor, 3-hydroxycyclobutanecarboxylic acid, and proceeds through its methyl ester. The subsequent benzylation of the hydroxyl group furnishes the target molecule.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from documented procedures and represents a standard laboratory-scale synthesis.[3]

Part A: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate

-

Reaction Setup: A solution of 3-hydroxycyclobutanecarboxylic acid in dry methanol is cooled to 0°C in an ice bath.

-

Esterification: Thionyl chloride is added dropwise to the cooled solution. The thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid. This method is advantageous as it avoids the use of a separate strong acid catalyst.

-

Workup: The reaction mixture is stirred and allowed to warm, after which the solvent is removed under reduced pressure to yield the crude methyl ester.

Part B: Synthesis of this compound (Williamson Ether Synthesis)

-

Alkoxide Formation: The crude Methyl 3-hydroxycyclobutanecarboxylate is dissolved in an aprotic polar solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise. The hydride ion, a strong base, deprotonates the hydroxyl group to form a sodium alkoxide intermediate. The evolution of hydrogen gas is observed.

-

Nucleophilic Substitution: Benzyl bromide is then added to the reaction mixture. The alkoxide, a potent nucleophile, displaces the bromide ion from benzyl bromide in a classic SN2 reaction (Williamson ether synthesis) to form the benzyl ether.

-

Quenching and Extraction: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography to yield this compound as a mixture of cis and trans isomers.

Structural Characterization and Data

Table 1: Physicochemical and Spectroscopic Data for trans-Methyl 3-(benzyloxy)cyclobutanecarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.26 g/mol | [4] |

| CAS Number | 4934-98-9 | [4] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 2.26-2.34 (m, 2H), 2.48-2.52 (m, 2H), 3.02-3.06 (m, 1H), 3.69 (s, 3H), 4.26-4.33 (m, 1H), 4.42 (s, 2H), 7.26-7.36 (m, 5H) | [5][6] |

The proton NMR spectrum is characteristic of the structure, showing the benzylic protons as a singlet around 4.42 ppm, the aromatic protons of the benzyl group between 7.26 and 7.36 ppm, and the methyl ester protons as a singlet at 3.69 ppm. The multiplets in the aliphatic region correspond to the protons of the cyclobutane ring.

The Role of this compound in Drug Discovery

The significance of this compound lies in its utility as a versatile intermediate. The benzyl group serves as a robust protecting group for the hydroxyl functionality, allowing for selective transformations at other positions of the molecule. This protecting group can be readily removed under standard hydrogenolysis conditions.

The ester functionality provides a handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol. This synthetic flexibility has made it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. For instance, patent literature describes its use in the synthesis of substituted pyrrolidine derivatives, which are investigated as inhibitors of cholesteryl ester transfer protein (CETP), a target for the treatment of hyperlipidemia and arteriosclerosis.[5]

Caption: Logical relationships of the compound's features and applications.

Conclusion and Future Outlook

This compound exemplifies the strategic importance of well-designed building blocks in modern organic synthesis and medicinal chemistry. While its initial discovery may not be marked by a landmark paper, its continued appearance in the synthetic literature, particularly in patents related to drug discovery, underscores its value. The combination of a conformationally rigid cyclobutane core, a versatile ester handle, and a readily cleavable protecting group makes it an attractive starting material for the synthesis of complex and biologically active molecules. As the quest for novel therapeutics with improved properties continues, the demand for such sophisticated and strategically functionalized intermediates is likely to grow, ensuring the continued relevance of this compound in the synthetic chemist's toolbox.

References

-

van der Kolk, E., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2338-2353. Available at: [Link]

-

Stanetty, C. (2006). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals (Doctoral dissertation, Vienna University of Technology). Retrieved from [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

-

MOLBASE. (n.d.). C13H16O3. Retrieved from [Link]

- Google Patents. (2009). WO2009071509A1 - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis.

- Google Patents. (2009). US20090118287A1 - Organic compounds.

-

Beran, M., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(3), 356-376. Available at: [Link]

- Google Patents. (n.d.). PT2229356E - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. repositum.tuwien.at [repositum.tuwien.at]

- 4. molbase.com [molbase.com]

- 5. WO2009071509A1 - 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives as cetp inhibitors useful for the treatment of diseases such as hyperli pidemia or arteriosclerosis - Google Patents [patents.google.com]

- 6. US20090118287A1 - Organic compounds - Google Patents [patents.google.com]

"Methyl 3-(benzyloxy)cyclobutanecarboxylate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Introduction: The Role of a Unique Building Block in Modern Drug Discovery

This compound is a key chemical intermediate increasingly utilized in medicinal chemistry and drug discovery. Its structure incorporates a cyclobutane ring, a motif that has gained significant traction for its ability to introduce conformational rigidity and improve pharmacokinetic profiles in drug candidates.[1][2] Unlike more flexible systems, the strained, puckered structure of the cyclobutane core can help to lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity.[3] The presence of the benzyl ether and methyl ester functional groups provides versatile handles for synthetic elaboration, making it a valuable building block for complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical stability, optimal storage conditions, and analytical methodologies for assessing the integrity of this compound. Understanding these parameters is critical for ensuring the quality and reproducibility of experimental results, from initial synthesis to downstream applications.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-(benzyloxy)cyclobutane-1-carboxylate | [4] |

| CAS Number | 4934-98-9 | [4][5] |

| Molecular Formula | C₁₃H₁₆O₃ | [4][6] |

| Molecular Weight | 220.26 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 137-145 °C (at 0.1 Torr) | [5] |

| Density | ~1.11 g/cm³ (Predicted) | [5][7] |

| Purity | Typically ≥95-97% | [4] |

Core Stability Profile: A Functional Group Analysis

The stability of this compound is dictated by the interplay of its three core components: the cyclobutane scaffold, the methyl ester, and the benzyl ether. While generally stable under standard laboratory conditions, specific reagents and environments can induce degradation.[8]

-

Cyclobutane Ring: The cyclobutane scaffold is relatively inert for a strained carbocycle.[1][2] This inherent stability is a key reason for its growing use in medicinal chemistry, where it can enhance metabolic stability compared to other cyclic systems or linear chains.[9] It does not possess easily oxidizable or hydrolyzable bonds and typically remains intact under conditions that would cleave the ester or ether groups.

-

Methyl Ester Moiety: The methyl ester is the most probable site of hydrolytic degradation.[10] This reaction can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The process is significantly accelerated by the presence of strong acids or bases and elevated temperatures.[10] This susceptibility is a critical consideration in designing reaction sequences and in formulation development where pH control is paramount.[11]

-

Benzyl Ether Moiety: Benzyl ethers are known for their robustness and are stable across a wide range of pH conditions, making them excellent protecting groups.[12][13] However, they are highly susceptible to cleavage under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst).[12][14] This specific lability provides a mild and orthogonal method for deprotection in a synthetic route. Strong oxidizing agents can also cleave the benzyl ether.[13][15]

Potential Degradation Pathways

The primary degradation routes for this molecule involve the cleavage of its two key functional groups. These pathways must be understood to develop stability-indicating analytical methods.[16]

Caption: Workflow for stability assessment and method validation.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

pH meter, calibrated oven, photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Control Sample: Dilute the stock solution to the target analytical concentration and analyze immediately. This is the time-zero (T₀) or unstressed sample.

-

Acidic Hydrolysis:

-

Mix equal parts of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Heat the solution at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). [10] * Neutralize the samples before injection into the HPLC system.

-

-

Basic Hydrolysis:

-

Mix equal parts of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Keep at room temperature, monitoring for degradation. Basic hydrolysis of esters is often rapid. [10] * Collect samples at appropriate time points and neutralize before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3-30% hydrogen peroxide. [10] * Store at room temperature and monitor over time.

-

Analyze samples directly.

-

-

Thermal Degradation:

-

Place the solid or neat liquid compound in a vial in a calibrated oven at an elevated temperature (e.g., 80°C).

-

At specified time points, remove a sample, dissolve it in the solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the compound (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze the exposed samples alongside a dark control.

-

Data Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms to the control sample to identify new peaks corresponding to degradation products. Use peak purity analysis and MS data to confirm the identity of degradants. [10]

Conclusion

This compound is a chemically stable building block when stored and handled correctly. Its primary liabilities are the methyl ester's susceptibility to hydrolysis and the benzyl ether's sensitivity to reductive cleavage. For research applications, storage at room temperature in a dry, sealed container is sufficient. For drug development, this must be supplemented with rigorous forced degradation studies to understand its stability profile comprehensively, enabling the development of robust formulations and validated analytical methods that ensure product quality, safety, and efficacy.

References

-

Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Capot Chemical. MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. [Link]

-

Dodd, J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

-

Nguyen, D., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Kamberi, M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Industrial Pharmacist. (2024). Forced Degradation Studies for API Selection. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - Ethyl 3-(benzyloxy)cyclobutanecarboxylate. [Link]

-

Chemsrc. CAS#:5107-93-7 | this compound. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. methyl 3-(benzyloxy)cyclobutane-1-carboxylate 97% | CAS: 4934-98-9 | AChemBlock [achemblock.com]

- 5. This compound | 4934-98-9 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. CAS#:5107-93-7 | this compound | Chemsrc [chemsrc.com]

- 8. capotchem.com [capotchem.com]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. onyxipca.com [onyxipca.com]

- 11. industrialpharmacist.com [industrialpharmacist.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzyl Esters [organic-chemistry.org]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 16. acdlabs.com [acdlabs.com]

A Technical Guide to the Safe Handling and Management of Methyl 3-(benzyloxy)cyclobutanecarboxylate

Introduction: Methyl 3-(benzyloxy)cyclobutanecarboxylate is a substituted cyclobutane derivative, a class of compounds increasingly utilized in medicinal chemistry and organic synthesis as versatile building blocks.[1] The unique three-dimensional arrangement of substituents afforded by the cyclobutane core makes it a valuable scaffold in drug design.[1] However, as with many specialized research chemicals, comprehensive toxicological and safety data for this specific compound are not extensively documented. This guide provides a framework for its safe handling, drawing upon data from structurally similar molecules and established principles of laboratory safety. It is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds. The protocols herein are designed to be self-validating systems, prioritizing risk mitigation through a deep understanding of the compound's potential hazards.

Section 1: Compound Profile and Hazard Identification

A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. While specific data for this compound is limited, we can assemble a profile from supplier data and extrapolate potential hazards from close structural analogs.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data is essential for planning experimental setups, such as distillations or reactions at elevated temperatures, and for understanding its physical behavior in the event of a spill.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | Methyl 3-phenylmethoxycyclobutane-1-carboxylate | [2] |

| CAS Number | 4934-98-9 | [3] |

| Molecular Formula | C₁₃H₁₆O₃ | [2][3] |

| Molecular Weight | 220.26 g/mol | [2][3] |

| Physical Form | Liquid or Solid | [2] |

| Boiling Point | 137-145 °C at 0.1 Torr; 298 °C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [4][5] |

Hazard Analysis

The primary anticipated hazards are:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation upon direct contact.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a vapor, mist, or dust.

| Hazard Statement | GHS Classification | Basis (Structural Analog) | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ethyl 3-(benzyloxy)cyclobutanecarboxylate | [6] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Ethyl 3-(benzyloxy)cyclobutanecarboxylate | [6] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Ethyl 3-(benzyloxy)cyclobutanecarboxylate | [6] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | 3-((Benzyloxy)methyl)cyclobutanone | [6][7] |

It is crucial to recognize that the toxicological properties of this specific compound have not been thoroughly investigated.[8] Therefore, it must be handled at all times as if it were hazardous.

Primary Routes of Exposure

The most likely routes of occupational exposure are:

-

Dermal Contact: Spills or splashes onto unprotected skin.

-

Ocular Contact: Splashes into the eyes.

-

Inhalation: Breathing in vapors or aerosols, especially if heated or agitated.

-

Ingestion: Accidental transfer from contaminated hands to the mouth.

Section 2: Risk Assessment and Mitigation

A multi-layered approach to risk mitigation involves engineering controls, administrative procedures, and finally, personal protective equipment (PPE).

Engineering Controls

Engineering controls are the most effective means of exposure prevention as they isolate the hazard from the user.

-

Chemical Fume Hood: All work involving the transfer, weighing, or manipulation of this compound should be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols that may be generated.[9]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is paramount and should be guided by the specific task being performed.

Caption: PPE Selection Workflow for Handling the Compound.

-

Hand Protection: Wear nitrile gloves. Gloves must be inspected for tears or holes before use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately as hazardous waste.[8]

-

Eye Protection: Use chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. Safety glasses with side shields may be acceptable for low-volume transfers of solids, but goggles are required for handling liquids to prevent splashes.[6][10]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure closed-toe shoes are worn at all times in the laboratory.

Safe Storage and Incompatibility

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent potentially exothermic or hazardous reactions.[8]

Section 3: Standard Operating Procedures (SOPs)

Adherence to standardized protocols minimizes the risk of exposure and accidents.

General Handling Protocol

-

Preparation: Before handling, review this guide and the available safety information. Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

PPE: Don the appropriate PPE as determined by the PPE Selection Workflow diagram.

-

Manipulation: Conduct all operations within the fume hood.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.[8]

Waste Disposal Protocol

-

Segregation: All waste contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

-

Containment: Collect waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

-

Labeling: Label the waste container clearly with "Hazardous Waste" and list the chemical constituents.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical down the drain.[8][11]

Section 4: Emergency Response Protocols

Preparedness is key to managing emergencies effectively. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, fire extinguishers, and spill kits.[13]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following table summarizes the necessary actions.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists. | [8][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][8] |